(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide
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Overview
Description
(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is a complex organic compound characterized by the presence of nitro, phenylsulfonyl, and methanamine oxide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide typically involves a multi-step process. One common method includes the condensation of a nitroalkene with a sulfonylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The phenylsulfonyl group can also interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Baclofen: A muscle relaxant and antispastic agent.
Uniqueness
(E)-N-(2-nitro-2-(phenylsulfonyl)ethylidene)methanamine oxide is unique due to its combination of nitro, phenylsulfonyl, and methanamine oxide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C9H10N2O5S |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3 |
InChI Key |
DDENWOSXLNBNKU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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